Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate
Description
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is a halogenated aromatic ester characterized by a benzene ring substituted with chlorine (position 3), fluorine (position 2), and a trifluoromethyl group (position 6), with an ethyl ester moiety at the carboxyl position. This compound belongs to a class of benzoate esters widely utilized in agrochemical and pharmaceutical research due to their enhanced stability and bioactivity imparted by halogen and trifluoromethyl groups .
Properties
IUPAC Name |
ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYLSRTFQWLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226073 | |
| Record name | Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-49-2 | |
| Record name | Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Reagents :
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3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 equiv)
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Ethanol (excess, solvent)
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Concentrated H₂SO₄ (5–10 mol%)
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Temperature : Reflux (~78°C for ethanol)
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Duration : 6–12 hours
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and distillation.
Mechanism
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Protonation : H₂SO₄ protonates the carbonyl oxygen, increasing electrophilicity.
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Nucleophilic Attack : Ethanol attacks the activated carbonyl, forming a tetrahedral intermediate.
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Elimination : Water is eliminated, yielding the ester and regenerating H⁺.
Optimization Insights
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Catalyst Loading : Increasing H₂SO₄ to 15 mol% reduces reaction time but risks side reactions (e.g., dehydration).
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Solvent : Excess ethanol drives equilibrium toward ester formation (Le Chatelier’s principle).
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Yield : Typical yields range from 65–75%, with purity >90% after distillation.
Acyl Chloride Intermediate Route
This two-step method first converts the benzoic acid to its acyl chloride derivative, followed by ethanolysis. The acyl chloride route avoids equilibrium limitations, offering higher yields.
Step 1: Synthesis of 3-Chloro-2-Fluoro-6-(Trifluoromethyl)Benzoyl Chloride
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Reagents :
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3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 equiv)
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Thionyl chloride (SOCl₂, 2.0 equiv) or oxalyl chloride ((COCl)₂, 1.5 equiv)
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Catalytic dimethylformamide (DMF, 0.1 equiv)
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Conditions : Reflux (60–80°C, 2–4 hours) under inert atmosphere.
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Workup : Excess SOCl₂ is removed via distillation.
Step 2: Ethanolysis of Acyl Chloride
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Reagents :
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Benzoyl chloride (1.0 equiv)
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Ethanol (2.0 equiv)
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Base (e.g., pyridine or Et₃N, 1.2 equiv)
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Conditions : 0–25°C, 1–2 hours.
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Workup : Aqueous wash (HCl, NaHCO₃), extraction, and solvent evaporation.
Mechanism
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Chlorination : SOCl₂ converts -COOH to -COCl, releasing SO₂ and HCl.
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Nucleophilic Substitution : Ethanol displaces chloride, forming the ester.
Yield and Purity
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Acyl Chloride Yield : 85–90% (by GC-MS).
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Ester Yield : 80–88% (HPLC purity >95%).
Microwave-Assisted Esterification
Emerging protocols employ microwave irradiation to accelerate esterification, reducing reaction times from hours to minutes.
Protocol
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Reagents : Same as Method 1.
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Conditions :
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Microwave power: 300 W
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Temperature: 100°C
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Pressure: Sealed vessel
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Duration: 20–30 minutes
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Workup : Identical to Method 1.
Advantages
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Efficiency : 90% conversion in 30 minutes.
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Energy Savings : Reduced thermal degradation.
Comparative Analysis of Methods
| Parameter | Method 1 (Acid Catalysis) | Method 2 (Acyl Chloride) | Method 3 (Microwave) |
|---|---|---|---|
| Yield | 65–75% | 80–88% | 85–90% |
| Reaction Time | 6–12 hours | 3–6 hours (total) | 20–30 minutes |
| Purity | >90% | >95% | >92% |
| Cost | Low | Moderate | High |
| Scalability | Excellent | Good | Limited |
Mechanistic Considerations and Side Reactions
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure, characterized by multiple electronegative substituents, enhances its reactivity, making it suitable for various coupling reactions such as:
- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds, crucial for building complex molecular architectures.
- Friedel-Crafts Reactions : The compound can undergo acylation reactions to introduce further functional groups into aromatic systems.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Suzuki-Miyaura | Coupling with boronic acids | Biaryl compounds |
| Friedel-Crafts Acylation | Acylation of aromatic compounds | Acylated products |
| Halogenation | Introduction of additional halogen atoms | Halogenated derivatives |
Biological Applications
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Studies have focused on its interaction with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzoate derivatives, this compound showed promising results against several bacterial strains, suggesting its potential as a lead compound in drug development.
Pharmaceutical Applications
Drug Development
The compound is under investigation for its potential use in creating pharmaceuticals with enhanced pharmacokinetic properties. The presence of fluorine atoms often leads to improved metabolic stability and bioavailability.
Table 2: Comparison of Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (hours) | Metabolic Stability |
|---|---|---|---|
| This compound | TBD | TBD | High |
| Similar Fluorinated Compounds | TBD | TBD | Moderate |
Industrial Applications
Agrochemicals and Specialty Chemicals
this compound is utilized in the production of agrochemicals, particularly herbicides. Its structural features contribute to the development of compounds with specific action mechanisms against target plants or pests.
Case Study: Herbicidal Compositions
Recent patents have highlighted formulations containing this compound as an active ingredient in herbicides, demonstrating its effectiveness in agricultural applications while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can influence the compound’s reactivity and binding affinity to targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Selected Benzoate Esters and Analogs
Biological Activity
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several key substituents that enhance its biological activity:
- Chloro Group : Increases lipophilicity and may improve binding interactions with biological targets.
- Fluoro Groups : Enhance electronic properties, potentially stabilizing interactions with enzymes or receptors.
- Trifluoromethyl Group : Known to augment the compound's hydrophobic character, influencing its pharmacokinetics and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups can significantly alter the compound's reactivity and binding affinity, leading to modulation of enzyme activities.
In biochemical studies, it has been observed that the compound may:
- Inhibit Enzyme Activity : Compounds with trifluoromethyl groups often exhibit enhanced binding affinity to enzymes due to their ability to stabilize transition states or alter electronic properties.
- Exhibit Antimicrobial Properties : Related compounds have shown potential against various pathogens, suggesting a possible application in antimicrobial therapies .
Antimicrobial Activity
A study evaluated the antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. The results indicated that the compound possesses significant inhibitory effects, with minimum inhibitory concentration (MIC) values demonstrating its potency.
| Bacteria Species | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <32 |
| Escherichia coli | <100 |
| Enterococcus faecalis | <50 |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent .
Enzyme Inhibition Studies
Inhibition assays conducted on DNA gyrase and topoisomerase IV revealed that this compound exhibits low nanomolar inhibition against these targets. The IC50 values were recorded as follows:
| Enzyme | IC50 (nM) |
|---|---|
| DNA Gyrase | <32 |
| Topoisomerase IV | <100 |
These results underscore the compound's dual inhibitory activity, making it a promising lead for drug development aimed at bacterial infections .
Case Studies
- Antibacterial Screening : In a comprehensive screening of various fluorinated compounds, this compound was highlighted for its superior activity against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
- Pharmacokinetics Investigation : A study assessed the pharmacokinetic profile of the compound, revealing favorable absorption characteristics and moderate clearance rates in animal models. This suggests potential for oral bioavailability in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential halogenation and esterification. For example, starting with a benzoic acid precursor, trifluoromethylation can be achieved using CF₃I/CuI under reflux, followed by regioselective chlorination and fluorination via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃ and F₂ gas in anhydrous conditions). Esterification with ethanol and H₂SO₄ as a catalyst completes the synthesis . Yield optimization requires precise temperature control (e.g., 0–5°C for fluorination to minimize side reactions) and stoichiometric excess of halogenating agents (1.5–2.0 eq.) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.5–8.5 ppm). Fluorine substituents cause splitting patterns due to ¹⁹F coupling .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 305.02 (calculated for C₁₀H₇ClF₄O₂) .
Q. What are the critical stability considerations for storing this compound?
- Methodology : The compound is moisture-sensitive due to the ester group. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis. Purity degradation (>5%) occurs after 6 months at room temperature, as monitored by HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, F, CF₃) influence regioselectivity in further functionalization reactions?
- Methodology : The trifluoromethyl and halogen groups direct electrophilic attacks to the para position of the benzene ring. Computational modeling (DFT at B3LYP/6-311+G(d,p)) shows the CF₃ group increases electron deficiency at C4, favoring nucleophilic substitution at this site. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms C4 as the most reactive position (yield >85% vs. <10% at C5) .
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular structure determination?
- Methodology : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018 . Key parameters: R₁ < 0.05, wR₂ < 0.15, and Flack parameter to confirm absolute configuration. The trifluoromethyl group’s orientation is resolved via anisotropic displacement parameters .
Q. What strategies address conflicting reports on the compound’s biological activity in enzyme inhibition assays?
- Methodology : Design dose-response curves (0.1–100 µM) with triplicate measurements to account for batch-to-batch variability. Use isothermal titration calorimetry (ITC) to validate binding affinity (Kd) to target enzymes (e.g., cytochrome P450). Conflicting IC₅₀ values may arise from impurity interference; confirm compound purity (>98%) via LC-MS before assays .
Q. How can computational tools predict metabolic pathways and toxicity profiles?
- Methodology : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. The ester group is prone to hydrolysis (predicted t₁/₂ = 2.3 h in human liver microsomes), generating 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, highlighting potential reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
